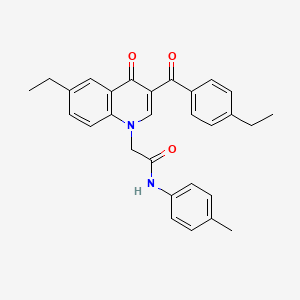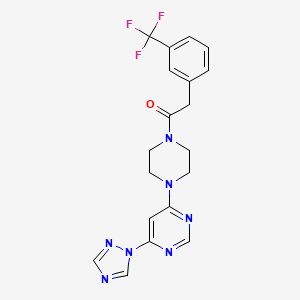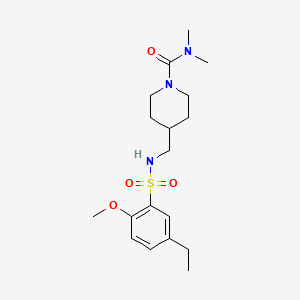
4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality 4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceuticals: Antiviral Agents
Piperidine derivatives, including the compound , are significant in the pharmaceutical industry due to their presence in various classes of drugs . Specifically, they have been utilized in the development of antiviral agents. The structural flexibility of piperidine allows for the synthesis of compounds that can interact with viral proteins, potentially inhibiting the replication of viruses.
Neuroscience: Neurotransmitter Modulation
The piperidine moiety is a common feature in molecules that modulate neurotransmitter systems . This compound could be involved in the synthesis of selective ligands for neurotransmitter receptors, which can be used to study neural pathways and treat neurological disorders.
Oncology: Cancer Therapeutics
Sulfonamide groups, as found in this compound, are known to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis . Research into derivatives of this compound may lead to the development of new cancer therapeutics that target carbonic anhydrase.
Proteomics: Enzyme Inhibition
The compound’s sulfonamide group can act as an enzyme inhibitor, making it valuable in proteomics research . It can be used to study the function of various enzymes and to develop inhibitors that can modulate enzymatic activity for therapeutic purposes.
Chemical Synthesis: Building Blocks
Due to its complex structure, this compound can serve as a building block in organic synthesis . It can be used to create a wide range of piperidine derivatives with potential applications in medicinal chemistry.
Material Science: Polymer Chemistry
The methoxy and sulfonamide groups present in the compound provide reactive sites for polymerization . This can lead to the development of new polymeric materials with specific properties for industrial applications.
Biochemistry: Signal Transduction
Compounds with a piperidine structure can play a role in signal transduction pathways . By acting on various receptors, they can modulate cellular responses, which is crucial for understanding cell behavior and developing drugs that can influence these pathways.
Agriculture: Pesticide Development
The structural elements of this compound can be optimized to create pesticides . Research in this area focuses on developing compounds that are effective against pests while being safe for crops and the environment.
properties
IUPAC Name |
4-[[(5-ethyl-2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-14-6-7-16(25-4)17(12-14)26(23,24)19-13-15-8-10-21(11-9-15)18(22)20(2)3/h6-7,12,15,19H,5,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVITVTXUZUTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)
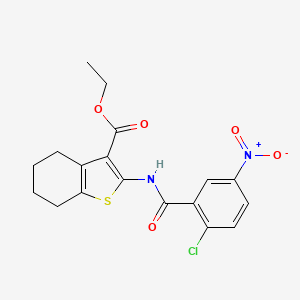
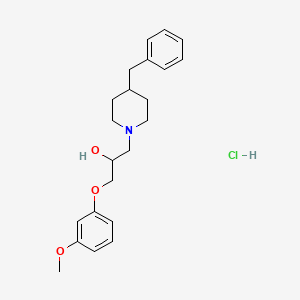
![2-chloro-4-hydroxy-3-(5-hydroxytetralin-6-yl)-5-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B2850505.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)

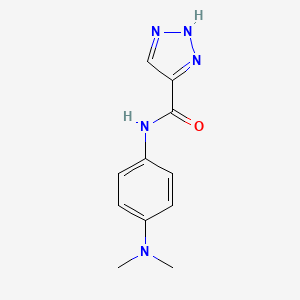
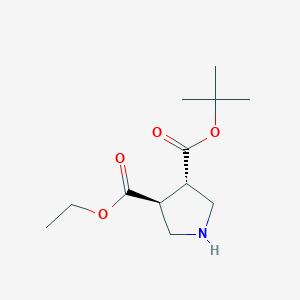
![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)

